molecular formula C6H13NO B1387758 (S)-(tetrahydro-2H-pyran-2-yl)methanamine CAS No. 885331-14-6

(S)-(tetrahydro-2H-pyran-2-yl)methanamine

Cat. No. B1387758
CAS RN: 885331-14-6
M. Wt: 115.17 g/mol
InChI Key: NYGCBQKDTGBHSC-LURJTMIESA-N
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Description

“(S)-(tetrahydro-2H-pyran-2-yl)methanamine” is also known as methenamine . Methenamine is an antibacterial medicine used to treat or prevent bladder infections in adults and children at least 6 years old .


Synthesis Analysis

Methenamine can be synthesized from formaldehyde and ammonia . In the original variation, (S)-pseudoephedrine is extracted from decongestant. This involves the use of different organic solvents at various stages .


Molecular Structure Analysis

Methenamine has a cage-like structure similar to adamantane . It is a heterocyclic organic compound with the formula (CH2)6N4 . The molecular weight of methenamine is 31.0571 .


Chemical Reactions Analysis

In an acidic environment, methenamine is hydrolyzed to ammonia and formaldehyde . Formaldehyde has nonspecific bactericidal action .


Physical And Chemical Properties Analysis

Amines are near relatives of ammonia, NH3 . In amines, the hydrogen atoms in the ammonia have been replaced one at a time by hydrocarbon groups .

Scientific Research Applications

Synthesis of Natural Products and Analogues

The 2H-pyran ring, a structural motif present in many natural products, is a key intermediate in constructing various complex structures. [(2S)-Tetrahydropyran-2-yl]methanamine can serve as a precursor in synthesizing compounds like (−)-daurichromenic acid and its analogues. The versatility of this compound in synthesis stems from its ability to undergo reactions facilitated by Lewis or Brønsted acids, indium salts, or iodine as catalysts .

Analgesic and Anti-Inflammatory Drug Development

Derivatives of tetrahydropyran, such as (2s,6s)-6-ethyl-tetrahydro-2h-pyran-2-yl) methanol, have shown potential in analgesic and anti-inflammatory applications. Research indicates that these derivatives can effectively reduce pain and inflammation, suggesting that [(2S)-Tetrahydropyran-2-yl]methanamine could play a role in developing new medications targeting these conditions .

Histological Staining Techniques

In histology, methenamine silver staining is a technique used for identifying fungal microorganisms. While not directly related to [(2S)-Tetrahydropyran-2-yl]methanamine, the methenamine component is crucial for staining methodologies that demonstrate the presence of fungi in tissue sections. This indicates potential research applications of [(2S)-Tetrahydropyran-2-yl]methanamine in developing new staining methods or improving existing ones .

Urinary Tract Infection Prophylaxis

Methenamine salts, such as methenamine hippurate, are used as urinary tract antiseptics for the prophylaxis of frequently recurring urinary tract infections. The compound’s ability to act as an antibacterial agent suggests that [(2S)-Tetrahydropyran-2-yl]methanamine could be investigated for similar applications, potentially offering a non-antibiotic alternative for UTI management .

Antimicrobial Applications

Given the structural similarity to methenamine, which is known for its antimicrobial properties, [(2S)-Tetrahydropyran-2-yl]methanamine could be explored for its potential use as an antimicrobial agent. Research could focus on its efficacy against a range of microorganisms and its possible incorporation into treatments for infections .

Mechanism of Action

Target of Action

The primary target of [(2S)-Tetrahydropyran-2-yl]methanamine, also known as Methenamine, is the urinary tract, specifically the urinary tract bacteria . It is used for the prophylaxis and treatment of frequently recurring urinary tract infections .

Mode of Action

Formaldehyde is considered to be highly bactericidal . This means it kills bacteria by cross-linking their proteins, which inhibits bacterial growth .

Biochemical Pathways

The antibacterial activity of Methenamine depends on its conversion in the urine to formaldehyde . This conversion is facilitated by the acidic environment of the urine. The formaldehyde then interacts with the bacterial cells, leading to their death and thus preventing urinary tract infections .

Pharmacokinetics

Following oral administration of a usual single dose to healthy fasting adults, concentrations of methenamine and formaldehyde in plasma are generally very low and antibacterial activity in plasma is negligible . The elimination half-life is about 4.3 hours . The drug is excreted in the urine, with about 90% of methenamine excreted within 24 hours .

Result of Action

The result of Methenamine’s action is the prevention and treatment of recurrent urinary tract infections . By converting to formaldehyde in the urine and killing bacteria, Methenamine helps to reduce the frequency of urinary tract infections, especially in patients for whom long-term therapy is considered necessary .

Action Environment

The efficacy of Methenamine is highly dependent on the acidity of the urine . Its antibacterial effects are maximal when urine pH is ≤5.5 . Therefore, factors that affect urine pH, such as diet and concomitant medications, can influence the action, efficacy, and stability of Methenamine . For example, a diet high in citrus fruits, vegetables, or dairy products can decrease the acidity of urine and thus decrease the efficacy of Methenamine .

Future Directions

Methenamine hippurate is a reasonable nonantibiotic alternative for patients with recurrent UTIs . Few adverse effects have been noted in short-term studies of methenamine hippurate, but its long-term safety has not been assessed fully .

properties

IUPAC Name

[(2S)-oxan-2-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c7-5-6-3-1-2-4-8-6/h6H,1-5,7H2/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYGCBQKDTGBHSC-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCO[C@@H](C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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